molecular formula C8H17NO B3054345 N-Heptylformamide CAS No. 59734-16-6

N-Heptylformamide

Cat. No.: B3054345
CAS No.: 59734-16-6
M. Wt: 143.23 g/mol
InChI Key: YAUHDTOEJHVKJO-UHFFFAOYSA-N
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Description

N-Heptylformamide is an organic compound belonging to the class of secondary carboxylic acid amides. It has the molecular formula C8H17NO and is characterized by the presence of a formamide functional group attached to a heptyl chain. This compound is known for its role in various chemical and biological processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Heptylformamide can be synthesized through several methods. One common approach involves the reaction of heptylamine with formic acid or formic acid derivatives under controlled conditions. The reaction typically occurs at moderate temperatures and may require a catalyst to enhance the reaction rate .

Industrial Production Methods

In industrial settings, this compound is produced using large-scale reactors where heptylamine and formic acid are combined in the presence of a catalyst. The reaction is carried out at elevated temperatures to ensure complete conversion of the reactants. The product is then purified through distillation or other separation techniques to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

N-Heptylformamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-Heptylformamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-Heptylformamide involves its interaction with specific molecular targets. For instance, it has been shown to bind to protein kinase C (PKC) and inhibit its activity by preventing the phosphorylation of proteins. This inhibition can lead to various biological effects, including the modulation of cell signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • N-Methylformamide
  • N,N-Dimethylformamide
  • N-Benzylformamide

Comparison

N-Heptylformamide is unique due to its heptyl chain, which imparts different physical and chemical properties compared to other formamides. For example, N-Methylformamide and N,N-Dimethylformamide have shorter alkyl chains, resulting in different solubility and reactivity profiles. N-Benzylformamide, on the other hand, has an aromatic ring, which significantly alters its chemical behavior .

This compound’s distinct structure makes it suitable for specific applications where longer alkyl chains are advantageous, such as in certain industrial and medicinal contexts .

Properties

IUPAC Name

N-heptylformamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO/c1-2-3-4-5-6-7-9-8-10/h8H,2-7H2,1H3,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAUHDTOEJHVKJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCNC=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90324227
Record name N-HEPTYLFORMAMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90324227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59734-16-6
Record name n-Heptylformamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059734166
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Formamide, N-heptyl-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406065
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-HEPTYLFORMAMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90324227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-HEPTYLFORMAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E80SN819M5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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